molecular formula C15H15FN2 B11951344 N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline CAS No. 20534-70-7

N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline

Cat. No.: B11951344
CAS No.: 20534-70-7
M. Wt: 242.29 g/mol
InChI Key: MNIPSMJQQOYALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-fluoroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the compound can lead to the formation of secondary amines.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline involves its interaction with specific molecular targets. For instance, in biological systems, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline can be compared with other Schiff bases and related compounds:

Properties

CAS No.

20534-70-7

Molecular Formula

C15H15FN2

Molecular Weight

242.29 g/mol

IUPAC Name

4-[(4-fluorophenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H15FN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,1-2H3

InChI Key

MNIPSMJQQOYALZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.